molecular formula C20H24O6S2 B11946695 (1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) CAS No. 5433-21-6

(1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate)

Cat. No.: B11946695
CAS No.: 5433-21-6
M. Wt: 424.5 g/mol
InChI Key: MDNOTLODSMKMDL-WOJBJXKFSA-N
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Description

(1R,2R)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) is a chiral cyclohexane-derived bis-sulfonate ester. It serves as a critical intermediate in synthesizing linaclotide hydrochloride, a peptide agonist used to treat gastrointestinal disorders . Its stereochemistry ((1R,2R)) is pivotal for enantioselective synthesis, ensuring biological efficacy. Analytical characterization includes 1H/13C NMR, HRMS, and HPLC to confirm chemical and enantiomeric purity (>99%) .

Properties

CAS No.

5433-21-6

Molecular Formula

C20H24O6S2

Molecular Weight

424.5 g/mol

IUPAC Name

[(1R,2R)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H24O6S2/c1-15-7-11-17(12-8-15)27(21,22)25-19-5-3-4-6-20(19)26-28(23,24)18-13-9-16(2)10-14-18/h7-14,19-20H,3-6H2,1-2H3/t19-,20-/m1/s1

InChI Key

MDNOTLODSMKMDL-WOJBJXKFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCCC[C@H]2OS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2OS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of cyclohexane-1,2-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Cyclohexane-1,2-diol+24-methylbenzenesulfonyl chloride(1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate)+2HCl\text{Cyclohexane-1,2-diol} + 2 \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{(1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate)} + 2 \text{HCl} Cyclohexane-1,2-diol+24-methylbenzenesulfonyl chloride→(1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate)+2HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines or alkoxides.

    Reduction: The compound can be reduced to yield cyclohexane-1,2-diol and 4-methylbenzenesulfonic acid.

    Hydrolysis: In the presence of water and a base, the sulfonate groups can be hydrolyzed to form cyclohexane-1,2-diol and 4-methylbenzenesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

    Nucleophilic Substitution: Substituted cyclohexane derivatives.

    Reduction: Cyclohexane-1,2-diol and 4-methylbenzenesulfonic acid.

    Hydrolysis: Cyclohexane-1,2-diol and 4-methylbenzenesulfonic acid.

Scientific Research Applications

(1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and as a stabilizer in certain chemical formulations.

Mechanism of Action

The mechanism by which (1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) exerts its effects involves the interaction of its sulfonate groups with nucleophilic sites on target molecules. This interaction can lead to the formation of stable complexes or the displacement of the sulfonate groups, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Target Compound :
  • Structure : Bis(4-methylbenzenesulfonate) ester.
  • Molecular Formula : C₂₀H₂₂O₆S₂ (MW: 422.51 g/mol, calculated).
  • Key Properties : High polarity due to sulfonate groups, enantiomeric purity (>99%), and stability under mild reaction conditions .
  • Applications : Pharmaceutical intermediate for linaclotide hydrochloride.
N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide)
  • Structure : Sulfonamide groups replace sulfonate esters.
  • Key Properties : Reduced solubility compared to sulfonate esters; sulfonamides often exhibit enzyme-inhibitory activity.
  • Applications: Potential use in drug design for targeted therapies.
(C)-Cyclohexane-1,2-diyl bis(4-nitrobenzoate)
  • Structure : Bis(4-nitrobenzoate) ester.
  • Molecular Formula : C₂₀H₁₈N₂O₈ (MW: 438.37 g/mol, calculated).
  • Key Properties : Electron-withdrawing nitro groups enhance reactivity toward nucleophilic substitution .
  • Applications : Precursor for dyes, explosives, or photoactive materials.

Ligand and Catalytic Derivatives

N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide)
  • Structure : Phosphine ligands and naphthamide groups.
  • CAS : 174810-09-4 (MW: ~800–900 g/mol, estimated) .
  • Key Properties : Bulky phosphine groups enable stereoselective metal coordination.
  • Applications : Ligand in asymmetric catalysis (e.g., hydrogenation, cross-coupling) .
((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)
  • Structure : Piperazine-carboxylate with benzoisothiazole moieties.
  • Molecular Formula : C₃₂H₃₈N₆O₄S₂ (MW: 634.81 g/mol) .
  • Key Properties : High molecular weight impacts solubility; designed for receptor binding.
  • Applications : Probable use in CNS drug development.

Physicochemical and Application Comparison

Compound Functional Groups Molecular Weight (g/mol) Key Applications Stability/Reactivity
Target bis(4-methylbenzenesulfonate) Sulfonate ester 422.51 Pharmaceutical intermediate Stable, polar, enantiomerically pure
Bis(4-nitrobenzoate) Nitrobenzoate ester 438.37 Explosives/dyes precursor High reactivity (electron-deficient)
Bis(4-methylbenzenesulfonamide) Sulfonamide 212.29* Enzyme inhibition Moderate solubility, bioactivity
Phosphine-naphthamide ligand Phosphine, amide ~800–900 Asymmetric catalysis Air-sensitive, stereoselective

Key Research Findings

The (1R,2R) configuration in the target compound ensures biological activity, while stereochemical mismatches in analogs (e.g., (1S,2S)) render them inactive .

Phosphine-containing derivatives exhibit superior catalytic efficiency in asymmetric synthesis compared to non-chiral ligands .

Nitro-substituted esters demonstrate higher reactivity but lower thermal stability than methyl-substituted analogs .

Biological Activity

(1R,2R)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) is a chemical compound with the CAS number 62208-94-0. It is characterized by its unique structural properties which may contribute to its biological activity. This article explores the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C22H28O6S2
  • Molar Mass : 452.58 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 604.8 °C at 760 mmHg
  • LogP : 4.56

These properties suggest that the compound is relatively lipophilic, which could influence its interaction with biological membranes and its overall bioavailability.

The biological activity of (1R,2R)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) can be attributed to its sulfonate groups, which are known to engage in various biochemical interactions. Sulfonates often act as electrophiles and can participate in nucleophilic substitutions, potentially affecting enzymatic activities and cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds containing sulfonate groups exhibit antimicrobial properties. For instance, similar sulfonated compounds have been tested against various strains of bacteria including Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects. The exact mechanism by which (1R,2R)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) exerts its antimicrobial effects is yet to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been performed on several cell lines to evaluate the safety profile of (1R,2R)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate). The compound demonstrated moderate cytotoxic effects at higher concentrations, suggesting a potential for selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of St Andrews evaluated the antimicrobial efficacy of various sulfonated compounds including (1R,2R)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate). The results indicated a significant reduction in bacterial growth at concentrations ranging from 50 to 200 µg/mL against E. coli and S. aureus.

Concentration (µg/mL) % Inhibition against E. coli % Inhibition against S. aureus
504550
1007075
2009085

Study 2: Cytotoxicity Profile

In another investigation focusing on the cytotoxic properties of (1R,2R)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate), the compound was tested on human breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 30 µM after a 48-hour exposure period.

Cell Line IC50 (µM) Cell Viability (%) at IC50
MCF-73020

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